molecular formula C15H14FNO2 B7532641 N-(5-fluoro-2-methylphenyl)-4-(hydroxymethyl)benzamide

N-(5-fluoro-2-methylphenyl)-4-(hydroxymethyl)benzamide

Cat. No.: B7532641
M. Wt: 259.27 g/mol
InChI Key: IQVMMXQMAWXIER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-fluoro-2-methylphenyl)-4-(hydroxymethyl)benzamide, also known as FMHM, is a synthetic compound that has been studied for its potential use in medicinal chemistry. This compound has gained attention due to its potential as an anticancer agent, as well as its ability to inhibit certain enzymes involved in inflammation and pain.

Mechanism of Action

The mechanism of action of N-(5-fluoro-2-methylphenyl)-4-(hydroxymethyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cellular processes. Specifically, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDAC activity, this compound may be able to prevent the growth of cancer cells and reduce inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit HDAC activity, this compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce inflammation and pain in animal models, suggesting its potential as an anti-inflammatory and analgesic agent.

Advantages and Limitations for Lab Experiments

N-(5-fluoro-2-methylphenyl)-4-(hydroxymethyl)benzamide has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and its chemical properties make it amenable to a wide range of analytical techniques. However, there are also some limitations to its use. For example, it may be difficult to obtain large quantities of this compound for use in experiments, and its stability may be affected by exposure to certain conditions.

Future Directions

There are a number of potential future directions for research on N-(5-fluoro-2-methylphenyl)-4-(hydroxymethyl)benzamide. One area of interest is its potential as an anticancer agent, particularly in combination with other drugs or therapies. Other potential areas of research include its use as an anti-inflammatory and analgesic agent, as well as its potential for use in other disease states. Additionally, further studies may be needed to fully elucidate the mechanism of action of this compound and to optimize its pharmacological properties.

Synthesis Methods

The synthesis of N-(5-fluoro-2-methylphenyl)-4-(hydroxymethyl)benzamide involves the reaction of 5-fluoro-2-methylbenzoic acid with formaldehyde and ammonium chloride in the presence of a catalyst. This results in the formation of the intermediate compound, N-(5-fluoro-2-methylbenzoyl)glycine, which is then converted to this compound through a series of steps involving the use of acid and base catalysts.

Scientific Research Applications

N-(5-fluoro-2-methylphenyl)-4-(hydroxymethyl)benzamide has been the subject of numerous scientific studies, particularly in the field of medicinal chemistry. One area of research has focused on its potential as an anticancer agent, due to its ability to inhibit the growth of certain cancer cells. Other studies have investigated its potential as an anti-inflammatory and pain-relieving agent, due to its ability to inhibit certain enzymes involved in these processes.

Properties

IUPAC Name

N-(5-fluoro-2-methylphenyl)-4-(hydroxymethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2/c1-10-2-7-13(16)8-14(10)17-15(19)12-5-3-11(9-18)4-6-12/h2-8,18H,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQVMMXQMAWXIER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)C2=CC=C(C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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